Cas no 1806067-74-2 (Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C10H11F3N2O4/c1-17-6-3-5(4-14)7(9(16)18-2)8(15-6)19-10(11,12)13/h3H,4,14H2,1-2H3
- InChI Key: FZBUQWLUPFVQOT-UHFFFAOYSA-N
- SMILES: FC(OC1C(C(=O)OC)=C(C=C(N=1)OC)CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 314
- XLogP3: 1.4
- Topological Polar Surface Area: 83.7
Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084876-1g |
Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate |
1806067-74-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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1. Book reviews
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate
Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate: A Comprehensive Overview
The compound Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate, identified by the CAS number 1806067-74-2, is a highly specialized organic molecule with significant applications in the fields of agrochemicals and pharmaceuticals. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and chemical versatility. The structure of this molecule is characterized by a pyridine ring substituted with several functional groups, including an amino group, methoxy groups, and a trifluoromethoxy group, which collectively contribute to its unique properties.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel herbicides. The presence of the trifluoromethoxy group at position 2 of the pyridine ring imparts high stability and selectivity to the molecule, making it effective against a wide range of weeds without causing significant harm to crops. Additionally, the methoxy group at position 6 enhances the solubility of the compound in organic solvents, facilitating its formulation into agricultural sprays and other application methods.
In terms of synthesis, researchers have developed efficient methods to prepare this compound using multi-step reactions involving nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These advancements have made the production of Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate more cost-effective and scalable for industrial applications.
The biological activity of this compound has been extensively studied using in vitro and in vivo models. Results from these studies indicate that it exhibits potent inhibitory activity against key enzymes involved in plant growth regulation, such as acetolactate synthase (ALS). This enzyme is a critical target for herbicides, as its inhibition leads to the disruption of branched-chain amino acid biosynthesis in plants, ultimately causing plant death. The selectivity of this compound towards ALS makes it an attractive candidate for use in herbicide formulations that target specific weed species without affecting crop plants.
Moreover, the amino group at position 4 of the pyridine ring plays a crucial role in enhancing the bioavailability and absorption of the compound when administered through foliar application. This feature is particularly important for agricultural applications where rapid uptake and systemic distribution are desired. Recent research has also explored the potential of this compound as a precursor for other bioactive molecules, such as fungicides and insecticides, further expanding its utility in agrochemicals.
In terms of environmental impact, studies have shown that Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate degrades relatively quickly under aerobic conditions, reducing its persistence in soil and water systems. This characteristic aligns with current regulatory requirements for sustainable agricultural practices and minimizes the risk of long-term environmental contamination.
From a structural perspective, the carboxylate ester group at position 3 of the pyridine ring contributes to the overall polarity and reactivity of the molecule. This functional group is essential for maintaining the stability of intermediates during synthesis and ensures compatibility with various formulation techniques. The methyl ester derivative is particularly advantageous due to its ease of handling and compatibility with existing manufacturing processes.
The development of this compound has been driven by advancements in computational chemistry and high-throughput screening techniques. Researchers have utilized molecular docking studies to predict binding affinities with target enzymes, enabling rational design strategies for optimizing herbicidal activity. These computational approaches have significantly accelerated drug discovery efforts and reduced reliance on traditional trial-and-error methods.
In conclusion, Methyl 4-(aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate represents a cutting-edge advancement in agrochemical research. Its unique combination of structural features, biological activity, and environmental profile positions it as a promising candidate for addressing challenges in weed management while adhering to sustainability goals. Continued research into its applications will undoubtedly unlock further potential uses across various industries.
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